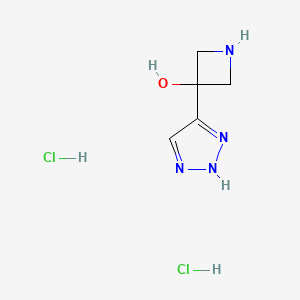

3-(1H-1,2,3-三唑-5-基)氮杂环丁烷-3-醇二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride” is a chemical compound with the CAS Number: 2094164-10-8 . It has a molecular weight of 213.07 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N4O.2ClH/c10-5(2-6-3-5)4-1-7-9-8-4;;/h1,6,10H,2-3H2,(H,7,8,9);2*1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s InChI key is CBPUUKSGIWLOHP-UHFFFAOYSA-N .科学研究应用

神经激肽-1受体拮抗剂的合成与应用

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-双(三氟甲基)苯基]乙基]氧基)-3-(4-氟苯基)吗啉-4-基]甲基]-2H-1,2,3-三唑-4-基)-N,N-二甲基甲胺盐酸盐,一种与3-(1H-1,2,3-三唑-5-基)氮杂环丁烷-3-醇二盐酸盐在结构上相关的化合物,是一种高亲和力、口服活性的人类神经激肽-1 (h-NK1) 受体拮抗剂。它在与呕吐和抑郁症的临床疗效相关的临床前试验中显示出显着的疗效 (Harrison 等,2001)。

抗结核活性

关于包含与3-(1H-1,2,3-三唑-5-基)氮杂环丁烷-3-醇二盐酸盐密切相关的1,2,4-三唑的氮杂环酮衍生物的研究,显示出有希望的抗结核活性。该研究涉及计算机辅助设计和分子对接,以识别潜在的候选药物,然后合成这些衍生物并针对结核分枝杆菌进行评估 (Thomas、George 和 Harindran,2014)。

抗真菌应用

具有 1,2,3-三唑核心的化合物,类似于所讨论的化合物,已合成并证明对各种念珠菌属具有有效的抗真菌活性。这表明其作为抗真菌剂的开发潜力 (Lima-Neto 等,2012)。

抗菌剂

对与3-(1H-1,2,3-三唑-5-基)氮杂环丁烷-3-醇二盐酸盐在结构上相关的氮杂环酮衍生物的研究表明,它们对各种细菌和真菌具有显着的抗菌活性,表明它们作为抗菌剂的潜力 (Mohite 和 Bhaskar,2011)。

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

The primary target of the compound 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate important biological pathways in bacteria, archaea and eukaryotes. The specific role of SIRT3 is primarily associated with the regulation of mitochondrial function and metabolism.

Mode of Action

3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride acts as a selective inhibitor of SIRT3 . It exhibits higher selectivity towards SIRT3 compared to Sirt1 and Sirt2. The IC50 values for SIRT1, SIRT2, and SIRT3 are 88 nM, 92 nM, and 16 nM respectively . This suggests that the compound binds to SIRT3 with a higher affinity, thereby inhibiting its activity.

属性

IUPAC Name |

3-(2H-triazol-4-yl)azetidin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O.2ClH/c10-5(2-6-3-5)4-1-7-9-8-4;;/h1,6,10H,2-3H2,(H,7,8,9);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPUUKSGIWLOHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=NNN=C2)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2410659.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2410660.png)

![N-benzyl-2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2410661.png)

![N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2410665.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2410666.png)

![1,1,1-trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride](/img/structure/B2410671.png)

![N-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2410674.png)

![5-(3,4-dimethoxyphenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2410675.png)

![2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride](/img/structure/B2410676.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2410677.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2410679.png)